Differential C–Br vs. C–Cl Bond Cleavage Rates in Mass Spectrometry
In mass spectrometric fragmentation studies, the C–Br bond of halogenated alkylbenzenes cleaves faster than the C–Cl bond, with the rate of direct bond cleavage being inversely proportional to the strength of the bond being broken [1]. This establishes a clear, quantifiable difference in the leaving group propensity between the bromine and chlorine atoms in the same molecule.
| Evidence Dimension | Relative C–X bond cleavage rate |
|---|---|
| Target Compound Data | C–Br bond cleavage faster than C–Cl bond |
| Comparator Or Baseline | C–Cl bond cleavage (within same molecule) |
| Quantified Difference | Inversely proportional to bond strength; specific rate constants not provided in source. |
| Conditions | Gas-phase mass spectrometry; molecular ions |
Why This Matters
This differential cleavage rate is fundamental for understanding and predicting chemoselectivity in synthetic transformations and for interpreting mass spectral data for compound identification and purity assessment.
- [1] Els Kluft; Nico M.M. Nibbering. (n.d.). Other observations made are that the C-Br bond cleavage is faster than the C-Cl bond cleavage. Socolar. Retrieved April 22, 2026. View Source
